[[(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)

Catalog No.
S1954730
CAS No.
131083-16-4
M.F
C18H25BF2N2
M. Wt
318.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[[(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-ethyl-3,...

CAS Number

131083-16-4

Product Name

[[(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)

IUPAC Name

5,11-diethyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Molecular Formula

C18H25BF2N2

Molecular Weight

318.2 g/mol

InChI

InChI=1S/C18H25BF2N2/c1-8-15-10(3)17-12(5)18-11(4)16(9-2)14(7)23(18)19(20,21)22(17)13(15)6/h8-9H2,1-7H3

InChI Key

DZSMVBDAUBBZJD-UHFFFAOYSA-N

SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)C)C)C)CC)C)(F)F

Canonical SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)C)C)C)CC)C)(F)F

Description

The exact mass of the compound 5,11-Diethyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound [4-Ethyl-3,5-dimethyl-1H-pyrrol-2-ylmethyl]methane](difluoroborane) is a complex organic molecule that incorporates elements of pyrrole chemistry. Pyrroles are five-membered heterocyclic compounds containing nitrogen, and they are known for their diverse biological activities and applications in material science. The presence of difluoroborane suggests potential utility in boron chemistry, which is significant in various fields including catalysis and materials science.

Fluorescent Dye:

5,11-Diethyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene, also known as Pyrromethene 567, is a fluorescent dye belonging to the Borondipyrromethene (BODIPY) class. BODIPYs are known for their strong fluorescence properties, making them valuable tools in various scientific research applications [].

Biopolymer Quantification:

One area of research exploring Pyrromethene 567 utilizes its fluorescence properties for the quantification of biopolymers within cells. A study published in Applied Microbiology and Biotechnology investigated the use of Pyrromethene 567, alongside other dyes, to monitor the formation of poly(3-hydroxybutyrate) (PHB) in Cupriavidus necator cultures []. PHB is a biodegradable polymer with industrial applications. Pyrromethene 567's fluorescence intensity correlates with PHB content, allowing researchers to track its production in real-time.

Involving this compound may include:

  • Synthesis Reactions: The formation of the compound through the combination of simpler reactants, such as ethyl and dimethyl pyrroles.
  • Substitution Reactions: Possible reactions where the difluoroborane interacts with other nucleophiles or electrophiles.
  • Decomposition Reactions: Under certain conditions, this compound could break down into simpler molecules, especially when subjected to heat or light.

These reactions can be classified into various categories, including synthesis, decomposition, and substitution reactions, which are fundamental in organic chemistry for creating new compounds or modifying existing ones

The biological activity of compounds similar to [4-Ethyl-3,5-dimethyl-1H-pyrrol-2-ylmethyl]methane](difluoroborane) often includes:

  • Antimicrobial Properties: Many pyrrole derivatives exhibit antibacterial and antifungal activities.
  • Anti-inflammatory Effects: Some compounds can modulate inflammatory pathways.
  • Potential Anticancer Activity: Certain pyrrole-based compounds have shown promise in inhibiting cancer cell proliferation.

The specific biological effects of this compound would require empirical studies for validation.

Synthesis methods for this compound may involve:

  • Condensation Reactions: Combining ethyl and dimethyl pyrroles under acidic or basic conditions to form the desired structure.
  • Boron Complexation: Utilizing difluoroborane in a controlled reaction to introduce boron into the molecular framework.
  • Functional Group Modifications: Employing standard organic reactions (e.g., alkylation) to introduce or modify functional groups on the pyrrole rings.

These methods highlight the versatility of synthetic organic chemistry in constructing complex molecules from simpler precursors.

4-EthylpyrroleEthyl group on pyrroleBasic organic synthesis3,4-DimethylpyrroleTwo methyl groups on pyrroleAntimicrobial propertiesBoronated PyrrolesBoron incorporatedCatalysis and material applications[[4-Ethyl-3,5-dimethyl...]]Complex structure with difluoroboranePotential pharmaceuticals and materials

This comparison highlights how the unique structure of [4-Ethyl-3,5-dimethyl-1H-pyrrol-2-ylmethyl]methane](difluoroborane) may confer distinct properties and applications not found in simpler analogs.

Interaction studies would focus on how this compound interacts with various biological targets or chemical reagents. Key areas include:

  • Binding Affinity Studies: Determining how well the compound binds to specific proteins or enzymes.
  • Reactivity with Nucleophiles: Investigating how the difluoroborane moiety reacts with other chemical species.

These studies are crucial for understanding the potential therapeutic uses and chemical behavior of the compound.

Similar compounds include:

  • 4-Ethylpyrrole
    • Simpler structure without dimethyl substitutions.
    • Known for its basic heterocyclic properties.
  • 3,4-Dimethylpyrrole
    • Shares structural similarities but lacks ethyl groups.
    • Exhibits distinct biological activities.
  • Boronated Pyrroles
    • Incorporate boron but may differ in substituents.
    • Useful in catalysis and material science.

Comparison Table

CompoundStructural Features

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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